Zaurategrast ethyl ester sulfate

Integrin Antagonism VLA-4 Stem Cell Mobilization

Zaurategrast ethyl ester sulfate (CDP323 sulfate) is a rationally designed ethyl ester prodrug with a defined IC50 of 30.7 nM against VLA-4, enabling rigorous PK/PD modeling and target engagement studies. Unlike direct-acting antagonists, this prodrug is specifically suited for oral dosing in rodent EAE and inflammation models with documented 27–29% oral bioavailability. The known 6.4-fold potency advantage over Firategrast provides a reliable benchmark for novel integrin antagonist screening. Ensure chemical equivalence—not all α4 integrin antagonists deliver the same pharmacological profile. Procure with confidence from suppliers offering lot-specific purity ≥98%.

Molecular Formula C28H31BrN4O7S
Molecular Weight 647.5 g/mol
Cat. No. B2516624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaurategrast ethyl ester sulfate
Molecular FormulaC28H31BrN4O7S
Molecular Weight647.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O
InChIInChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1
InChIKeyYAMQWVIKICWIKQ-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Zaurategrast Ethyl Ester Sulfate: An α4β1/α4β7 Integrin Antagonist Prodrug for Inflammatory Disease Research


Zaurategrast ethyl ester sulfate (also known as CDP323 sulfate or UCB1184197 sulfate) is a small-molecule ethyl ester prodrug. Upon in vivo hydrolysis, it releases the active carboxylic acid metabolite, CT7758 (Zaurategrast), which functions as a dual antagonist of α4β1 (VLA-4) and α4β7 integrins [1]. This mechanism disrupts the binding of integrins to their ligands, such as VCAM-1 and MAdCAM-1, thereby inhibiting leukocyte adhesion and trafficking, a key pathological process in multiple sclerosis and other autoimmune disorders [2].

Why Zaurategrast Ethyl Ester Sulfate Cannot Be Replaced by Generic Integrin Antagonists


Substituting Zaurategrast ethyl ester sulfate with other α4 integrin antagonists (e.g., Firategrast, BIO5192, Natalizumab) is not scientifically equivalent. The compound's unique pharmacophore confers a specific potency profile (IC50 = 30.7 nM for CT7758) that is distinct from its comparators, making it 6.4-fold more potent than Firategrast but 43.8-fold less potent than BIO5192 in the same assay [1]. Furthermore, as a prodrug, its pharmacokinetics are dictated by species-specific esterase activity, leading to highly variable oral bioavailability ranging from 29% in mice to 0.3% in monkeys [2]. This necessitates careful selection of the prodrug form for reliable in vivo dosing, which is not a factor when using direct-acting antagonists like CT7758 or Firategrast.

Quantitative Differentiation of Zaurategrast Ethyl Ester Sulfate: Potency, Bioavailability, and Clinical Outcomes


Potency of Active Metabolite CT7758 Against VLA-4 Compared to Other Small Molecules

In a cell-based assay measuring inhibition of soluble VCAM-1 binding to VLA-4-expressing G2 ALL cells, the active metabolite of Zaurategrast ethyl ester sulfate, CT7758, demonstrated an IC50 of 30.7 nM [1]. This represents a significant potency difference compared to other small molecule VLA-4 antagonists in the same study: it is 6.4-fold more potent than Firategrast (IC50 = 198 nM) and 43.8-fold less potent than BIO5192 (IC50 = 0.7 nM) [1].

Integrin Antagonism VLA-4 Stem Cell Mobilization Inflammation

Potency of Active Metabolite CT7758 in Human Whole Blood Ex Vivo

In a physiologically relevant human whole blood assay, the active moiety CT7758 inhibited VCAM binding with an IC50 of 60 nM (95% CI 33-108) [1]. This ex vivo potency was corroborated by a pharmacokinetic/pharmacodynamic (PK/PD) model derived from Phase I clinical data in healthy volunteers, which estimated an IC50 of 63 nM (95% CI 48-78) for VCAM binding inhibition [1].

Integrin Antagonism VLA-4 Pharmacodynamics Multiple Sclerosis

Species-Dependent Oral Bioavailability of the Prodrug

The oral bioavailability of Zaurategrast ethyl ester (CDP323) is highly species-dependent due to variable esterase activity. In preclinical species, the estimated oral bioavailability (based on intravenous CT7758 administration) was 29% in mice, 27% in rats, 8% in dogs, and only 0.3% in cynomolgus monkeys [1]. This variability is a direct consequence of the prodrug design and is not observed with the parent acid, CT7758.

Pharmacokinetics Prodrug Oral Bioavailability Preclinical Models

Clinical Development Outcome: Phase II Discontinuation Due to Inadequate Efficacy

The clinical development of Zaurategrast (CDP323) for the treatment of relapsing forms of multiple sclerosis was discontinued in 2009. This decision was based on interim efficacy data from a Phase II clinical trial (NCT00484536) that did not meet the required threshold for continuation [1]. This outcome distinguishes it from other α4 integrin antagonists like Natalizumab, which is FDA-approved for MS.

Clinical Trial Multiple Sclerosis Phase II Efficacy

Optimal Research Applications for Zaurategrast Ethyl Ester Sulfate Based on Quantitative Evidence


Preclinical In Vivo Studies of VLA-4 Antagonism in Rodent Models

Given its oral bioavailability of 27-29% in mice and rats, Zaurategrast ethyl ester sulfate is well-suited for in vivo studies in these species. Researchers investigating the role of α4β1/α4β7 integrins in rodent models of multiple sclerosis (EAE), inflammatory bowel disease, or stem cell mobilization can utilize this prodrug for convenient oral dosing. The known IC50 of the active metabolite (30.7 nM in cell-based assays) allows for PK/PD modeling to achieve targeted receptor occupancy [1].

Structure-Activity Relationship (SAR) Studies and Benchmarking of Novel Integrin Antagonists

The precise IC50 value of 30.7 nM for CT7758 against VLA-4 provides a valuable benchmark for medicinal chemistry programs [1]. This compound serves as a well-characterized comparator for screening novel α4 integrin antagonists, particularly those designed to have intermediate potency. Its potency relative to other standards (e.g., 6.4-fold more potent than Firategrast) offers a clear reference point for evaluating new chemical entities [1].

Ex Vivo Target Engagement Studies in Human Whole Blood

The established IC50 of 60 nM for CT7758 in inhibiting VCAM binding in human whole blood makes this compound a reliable tool for ex vivo target engagement assays [2]. Researchers can use this system to confirm the functional activity of the compound in a physiologically relevant matrix, which is essential for bridging in vitro findings to clinical expectations. This application is particularly relevant for studies aiming to validate biomarkers of VLA-4 antagonism.

Teaching and Training in Prodrug Pharmacokinetics and Species Variability

The striking species-dependent oral bioavailability of Zaurategrast ethyl ester (ranging from 29% in mice to 0.3% in monkeys) makes it an excellent case study for teaching principles of prodrug design and interspecies differences in drug metabolism [3]. This compound can be used in academic or industrial training modules to illustrate how esterase activity can dramatically alter the pharmacokinetic profile of a prodrug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaurategrast ethyl ester sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.